molecular formula C6H6N2O4S B12267093 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate CAS No. 4100-15-6

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate

Cat. No.: B12267093
CAS No.: 4100-15-6
M. Wt: 202.19 g/mol
InChI Key: MFDUAAFNDRNNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl acetylenedicarboxylate with thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole derivatives
  • 2,5-Diamino-1,3,4-thiadiazole

Uniqueness

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and two carboxylate groups can enhance its solubility and interaction with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

4100-15-6

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

dimethyl thiadiazole-4,5-dicarboxylate

InChI

InChI=1S/C6H6N2O4S/c1-11-5(9)3-4(6(10)12-2)13-8-7-3/h1-2H3

InChI Key

MFDUAAFNDRNNDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.